4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one
Description
4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one (CAS: 2060031-55-0) is a pyridazinone derivative featuring a bromo substituent at position 4, a methyl group at position 2, and a [(piperidin-2-yl)methyl]amino group at position 3. Its hydrochloride salt form (Molecular Formula: C₁₁H₁₈BrClN₄O) is commonly used in research and development due to enhanced solubility .
Properties
Molecular Formula |
C11H17BrN4O |
|---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
4-bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one |
InChI |
InChI=1S/C11H17BrN4O/c1-16-11(17)10(12)9(7-15-16)14-6-8-4-2-3-5-13-8/h7-8,13-14H,2-6H2,1H3 |
InChI Key |
XYSGJBLWWSMRFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)NCC2CCCCN2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, often using reagents like sodium hydride or potassium carbonate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridazinones .
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of new compounds with desirable properties.
2. Biology:
This compound is under investigation for its potential biological activities, including interactions with enzymes and receptors. Notably, it may inhibit phosphodiesterase (PDE) enzymes—particularly phosphodiesterase 4 (PDE4)—which regulates cyclic adenosine monophosphate (cAMP) levels in cells. Elevated cAMP levels are associated with various physiological processes, including inflammation and cognitive functions.
3. Medicine:
Research is ongoing to explore its therapeutic potential in treating various diseases. Its ability to modulate enzyme activity suggests it could be beneficial in managing conditions related to inflammation and neurodegenerative diseases. Studies have indicated that compounds similar to this one exhibit neuroprotective properties and may play a role in cognitive enhancement .
4. Industry:
In industrial applications, this compound can be used in the development of new materials and as a catalyst in chemical processes. Its unique chemical properties make it suitable for various applications in material science and chemical manufacturing .
Case Studies
Several studies have highlighted the biological activity and therapeutic potential of this compound:
-
Enzyme Inhibition Studies:
Research has demonstrated that derivatives of this compound can effectively inhibit PDE enzymes, suggesting potential applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Elevated cAMP levels have been linked to reduced inflammation and improved respiratory function. -
Neuroprotective Effects:
Investigations into the neuroprotective properties of related compounds have shown promise in models of neurodegenerative diseases like Alzheimer's disease. These studies suggest that modulation of cAMP pathways may help protect neurons from oxidative stress and apoptosis . -
Material Science Applications:
The compound's unique structure has been explored for use in developing advanced materials with specific electrical or optical properties. Its application as a catalyst in polymerization processes has also been studied, indicating its versatility beyond medicinal chemistry .
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereochemical Variations in Piperidine Substituents
Several analogs differ in the stereochemistry of the piperidine ring. For instance:
- 4-Bromo-2-methyl-5-(((3S,5S)-1-methyl-5-phenylpiperidin-3-yl)amino)pyridazin-3(2H)-one (CAS: 2079886-19-2) features a (3S,5S)-configured piperidine with a phenyl group at position 5, enhancing lipophilicity and steric bulk .
Implication : Stereochemistry influences molecular interactions. The (S,S) configuration may favor specific enantioselective binding, while the (R,R) form could exhibit distinct pharmacokinetic profiles.
Substituent Modifications on the Amino Group
Piperidine vs. Non-Piperidine Substituents
- 4-Bromo-2-methyl-5-(methylamino)-2,3-dihydropyridazin-3-one (CAS: 1820607-15-5) replaces the piperidinylmethyl group with a methylamino moiety, reducing steric hindrance and hydrophobicity .
- 4-Bromo-5-{[2-(1H-imidazol-2-yl)ethyl]amino}-2-methyl-2,3-dihydropyridazin-3-one introduces an imidazole-containing ethyl chain, which may confer metal-binding or hydrogen-bonding capabilities .
Piperidin-3-ylmethyl vs. Piperidin-2-ylmethyl
The analog 4-bromo-2-methyl-5-[(piperidin-3-ylmethyl)amino]-2,3-dihydropyridazin-3-one hydrochloride (SY220991, CAS: 2059948-38-6) shifts the methylamino attachment from the piperidine’s 2-position to 3-position, altering spatial orientation and interaction with targets .
Implication : Substituent modifications directly affect solubility, target selectivity, and metabolic stability. Piperidine derivatives generally exhibit better membrane permeability than imidazole-containing analogs.
Halogen and Heterocycle Variations
- 4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one (CAS: 27314-13-2) replaces bromine with chlorine and introduces a trifluoromethylphenyl group, enhancing electron-withdrawing effects and aromatic interactions .
- 4,5-Dibromopyridazin-3(2H)-one (CAS: 5788-58-9) lacks the amino-piperidine side chain but features dual bromine atoms, increasing electrophilicity and cross-coupling reactivity .
Implication : Halogen type and position modulate electronic properties and reactivity. Bromine’s larger atomic radius may enhance van der Waals interactions compared to chlorine.
Salt Forms and Physicochemical Properties
The hydrochloride salt of the target compound (CAS: 2060031-55-0) is more water-soluble than its free base, facilitating in vitro assays . In contrast, non-ionic analogs like 4-Bromo-6-methylpyridazin-3(2H)-one (CAS: 954240-46-1) may exhibit better lipid solubility for CNS-targeting applications .
Research Implications
- Drug Design : The piperidine moiety and bromine atom make the target compound a candidate for kinase or GPCR inhibition. Stereochemical analogs may refine selectivity .
- Synthetic Utility : Bromine at position 4 allows for cross-coupling reactions, enabling diversification into libraries for SAR studies .
- Pharmacokinetics : Hydrochloride salts improve aqueous solubility, while lipophilic analogs (e.g., phenyl-substituted) may enhance blood-brain barrier penetration .
Biological Activity
4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one, also known by its CAS number 2060031-55-0, is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 337.64 g/mol. The structure features a pyridazinone core substituted with a bromine atom and a piperidine moiety, which is often associated with various bioactive properties.
1. Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been shown to possess antibacterial activity against various pathogens such as Salmonella typhi and Bacillus subtilis . The incorporation of the piperidine ring in this compound may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
2. Enzyme Inhibition
The compound is hypothesized to act as an inhibitor for key enzymes such as acetylcholinesterase (AChE) and urease. In studies involving related compounds, strong inhibitory effects were noted against AChE, which is crucial for the treatment of neurodegenerative diseases like Alzheimer’s . The IC50 values of these inhibitors in related studies ranged from 0.63 to 2.14 µM, indicating potent activity .
3. Anticancer Potential
The biological activity of this compound may extend into anticancer applications. Compounds containing piperidine have been associated with the inhibition of oncogenic pathways and may induce apoptosis in cancer cells . Research on similar structures suggests that they can inhibit Na+/K(+)-ATPase activity, which is vital for cancer cell proliferation .
Table 1: Summary of Biological Activities
Case Study Analysis
In a study assessing the antimicrobial efficacy of piperidine derivatives, compounds similar to 4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the piperidine structure could enhance antibacterial potency .
Another study focused on enzyme inhibition highlighted that derivatives with similar functional groups showed promising results in inhibiting urease activity, which is relevant in treating conditions like urinary tract infections . The findings suggest that further exploration into the structure-activity relationship (SAR) could yield more effective derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
